1-Nitropiperazine

Descripción

Contextualization within Amine Chemistry and Environmental Significance

1-Nitropiperazine is a secondary aliphatic nitramine, a class of compounds characterized by a nitro group (-NO2) attached to a nitrogen atom of an amine. wikipedia.orgrsc.org In the broader context of amine chemistry, which encompasses a vast array of organic compounds derived from ammonia, this compound holds particular interest due to the reactivity conferred by the piperazine (B1678402) ring and the electron-withdrawing nature of the nitro group. Aliphatic amines, which include the piperazine moiety, are fundamental building blocks in organic synthesis and are utilized in a wide range of industrial applications. wikipedia.org

The environmental significance of nitramines has garnered increasing attention, particularly in the context of industrial processes such as carbon capture. Technologies using amine-based solvents, like piperazine, to scrub CO2 from flue gas can lead to the formation of N-nitroso compounds and nitramines. uio.noclimit.no While nitrosamines are known to be susceptible to photolytic degradation, nitramines are generally more resistant to environmental degradation processes, making them a greater concern. climit.nosintef.no These compounds are highly water-soluble and not expected to bioaccumulate, but their persistence means they are likely to concentrate in aquatic systems. climit.no Studies on the environmental fate of nitramines investigate processes like soil adsorption and biodegradation to assess their potential impact. uio.noresearchgate.net

Historical Perspective of Nitramine Research and this compound

The study of aliphatic nitramines has historical roots in explosives research. Early investigations focused on the synthesis and properties of energetic materials. dtic.mil The development of nitramine chemistry was driven by the need for powerful and stable explosives, with well-known examples like RDX and HMX belonging to this class. wikipedia.org Research from as early as the 1940s describes the preparation of various aliphatic nitramines, including dinitropiperazine, through methods like the alkylation of ethylenedinitramine. dtic.mil

More recently, the focus of nitramine research has expanded significantly. The detection of nitrosamine (B1359907) and, subsequently, nitramine impurities in pharmaceutical products and as byproducts of industrial processes has shifted a considerable amount of research towards their analysis, toxicology, and environmental fate. climit.nomdpi.com this compound, in this context, is often studied as a potential impurity or degradation product rather than a primary functional molecule.

Scope and Objectives of Current Research on this compound

Current research on this compound is multifaceted, primarily driven by its relevance as a synthetic intermediate and as a compound of interest in environmental and pharmaceutical analysis. The key objectives of ongoing research include:

Development of Analytical Methods: A significant area of focus is the creation of sensitive and reliable analytical techniques for the detection and quantification of this compound and related compounds at trace levels in complex matrices, such as treated wastewater and pharmaceutical formulations. uio.nomdpi.comscholaris.ca

Understanding Formation and Degradation: Researchers are investigating the kinetics and mechanisms of nitramine formation, for instance, from the reaction of piperazine with nitrogen oxides in carbon capture systems. researchgate.net Concurrently, studies on their environmental fate aim to understand their stability and degradation pathways in aquatic and terrestrial environments. climit.noresearchgate.net

Synthetic Applications: this compound serves as a precursor in the synthesis of other molecules. For example, it can be a starting material for the preparation of 1-amino-4-methylpiperazine, an intermediate used in the synthesis of various drugs. google.com

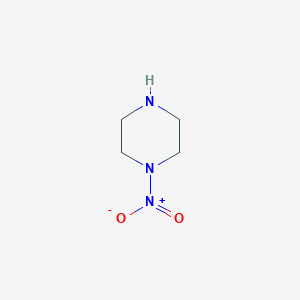

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-nitropiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZVXSFTGQDAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311546 | |

| Record name | 1-nitropiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42499-41-2 | |

| Record name | NSC243817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitropiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Reaction Mechanisms of 1 Nitropiperazine

Formation Mechanisms in Atmospheric Chemistry

The atmospheric formation of 1-nitropiperazine is primarily initiated by the photo-oxidation of piperazine (B1678402), a compound released into the atmosphere from various industrial processes, including carbon capture technologies. nih.govuio.no The subsequent reactions involving hydroxyl radicals (OH), nitrogen oxides (NOx), and other atmospheric species lead to the generation of this compound.

OH-Initiated Photo-oxidation of Piperazine and this compound

The reaction with hydroxyl (OH) radicals is a major atmospheric degradation pathway for piperazine. nih.gov This process is initiated by the abstraction of a hydrogen atom from either a carbon-hydrogen (C-H) or a nitrogen-hydrogen (N-H) bond of the piperazine molecule. nih.govacs.org

Experimental studies conducted in atmospheric simulation chambers have identified several primary and secondary products resulting from the OH-initiated photo-oxidation of piperazine. nih.govacs.orgresearchgate.net The major product formed is 1,2,3,6-tetrahydropyrazine. nih.govacs.orgresearchgate.net Minor products include this compound and 1-nitrosopiperazine (B26205). nih.govacs.orgresearchgate.net Furthermore, in the presence of nitric acid, substantial aerosol formation occurs, within which both this compound and 1,4-dinitropiperazine (B13729250) have been detected as secondary photo-oxidation products. nih.govacs.orgresearchgate.netacs.orgnih.gov

The table below summarizes the key photo-oxidation products of piperazine detected in simulation experiments.

| Precursor | Initiating Species | Major Products | Minor Products | Secondary Products (in aerosol phase) |

| Piperazine | OH Radical | 1,2,3,6-tetrahydropyrazine | This compound, 1-Nitrosopiperazine | This compound, 1,4-Dinitropiperazine |

The initial step in the OH-initiated oxidation of piperazine involves the abstraction of a hydrogen atom. This can occur at either a C-H bond or an N-H bond, leading to different reaction pathways. The branching ratio, which describes the relative importance of these two channels, is a critical parameter in determining the subsequent products.

Experimental and theoretical studies have provided varying values for this branching ratio. One study determined the initial branching for N-H abstraction, kN–H/(kN–H + kC–H), to be 0.18 ± 0.04. nih.govuio.noacs.orgresearchgate.netnih.gov Another study reported a lower value of 0.09 ± 0.06 for the N-H abstraction pathway, indicating that C-H abstraction is the more dominant route. nih.govresearchgate.net Theoretical calculations have also suggested that H-atom abstraction predominantly occurs from the C-H position, with branching ratios for N-H abstraction calculated to be as low as 7%. researchgate.nettandfonline.comresearchgate.net

The table below presents a comparison of reported branching ratios for the OH-initiated oxidation of piperazine.

| Study Type | N-H Abstraction Branching Ratio | C-H Abstraction Branching Ratio | Reference |

| Experimental | 0.18 ± 0.04 | 0.82 ± 0.04 | nih.govuio.noacs.orgresearchgate.netnih.gov |

| Experimental | 0.09 ± 0.06 | 0.91 ± 0.06 | nih.govresearchgate.net |

| Theoretical | ~7% | ~93% | researchgate.nettandfonline.comresearchgate.net |

Experiments have consistently shown that the photo-oxidation of piperazine is accompanied by significant aerosol formation, which is initiated by the reaction of piperazine with nitric acid. nih.govacs.orgresearchgate.netnih.gov These aerosol particles serve as a medium where primary and secondary photo-oxidation products, including this compound and 1,4-dinitropiperazine, can accumulate. nih.govacs.orgresearchgate.netacs.orgnih.gov

Piperazinyl Radical Reactions with Atmospheric Species (NO, NO₂, O₂)

Following the initial N-H abstraction by an OH radical, a piperazinyl radical is formed. This radical can then react with various atmospheric species, including nitrogen monoxide (NO), nitrogen dioxide (NO₂), and molecular oxygen (O₂). nih.govacs.orgacs.org

The reaction of the piperazinyl radical with NO₂ leads to the formation of this compound. acs.org Reaction with NO results in 1-nitrosopiperazine. acs.org While the reaction of aminyl radicals with O₂ is generally much slower than with NO and NO₂, it is still a dominant pathway under most atmospheric conditions due to the high abundance of O₂. nih.govacs.org This reaction typically leads to the formation of an imine and a hydroperoxyl radical (HO₂). acs.org The competition between these reactions determines the yield of this compound. nih.govacs.org

Targeted Chemical Synthesis Methodologies

The synthesis of this compound is accomplished through specific chemical reactions, primarily involving the controlled nitration of a piperazine precursor. The selection of the starting material and nitrating agent is crucial for achieving a high yield and purity of the final product.

Synthesis from Piperazine Dichlorohydrate

A common and effective method for preparing this compound involves the direct nitration of piperazine, often starting from its dihydrochloride (B599025) salt to improve handling and solubility. This process typically involves the reaction of piperazine with a nitrating agent, such as a combination of sodium nitrite (B80452) and a strong acid.

One established procedure begins with the dissolution of piperazine in water, followed by cooling the solution in an ice bath. Concentrated sulfuric acid is then added cautiously to the aqueous piperazine solution, maintaining a low temperature. Subsequently, a solution of sodium nitrite in water is added dropwise over an extended period, ensuring the reaction temperature remains between 0 and 5 °C. After the addition is complete, the reaction mixture is stirred at this low temperature for several hours before being allowed to warm to room temperature and stirred for an additional period.

The workup process involves basifying the acidic solution with sodium hydroxide (B78521) to a pH of approximately 8-9, followed by extraction with a suitable organic solvent like dichloromethane (B109758). The combined organic extracts are then dried and concentrated under reduced pressure to yield crude this compound, which can be further purified. This reaction proceeds via the formation of a nitrosonium ion (NO+) in situ from the sodium nitrite and sulfuric acid, which then electrophilically attacks one of the secondary amine groups of the piperazine ring.

| Reactants | Reagents | Conditions | Yield |

| Piperazine | Sodium Nitrite, Sulfuric Acid | 0-5 °C, followed by room temperature | 85% |

Synthesis by Dr. Bruce McKague of CanSyn Chem. Corp.

Dr. Bruce McKague, associated with CanSyn Chem. Corp., has been involved in the synthesis of this compound, which is noted as an impurity and metabolite of the cardiovascular drug Ranolazine. While specific proprietary details of the synthesis method developed by CanSyn Chem. Corp. are not extensively published in public literature, the context of its use as a reference standard suggests a well-controlled and high-purity synthetic route. The synthesis is crucial for creating analytical standards to detect and quantify this impurity in pharmaceutical preparations of Ranolazine. The general synthetic principle would align with the known chemistry of N-nitration of secondary amines, likely employing a suitable nitrating agent under carefully controlled conditions to ensure high purity and minimize the formation of byproducts such as dinitro-piperazine.

Preparation of Specific this compound Derivatives (e.g., 1-(4-nitrobenzoyl)piperazine)

The synthesis of this compound derivatives, such as 1-(4-nitrobenzoyl)piperazine (B1268174), involves a multi-step process that starts with the modification of the piperazine ring before the nitration step.

A documented synthesis of 1-(4-nitrobenzoyl)piperazine begins with the reaction of piperazine hydrate (B1144303) and 4-nitrobenzoyl chloride in the presence of triethylamine (B128534) and a solvent like dichloromethane at a low temperature (0 °C). This initial step yields 1-(4-nitrobenzoyl)piperazine.

This intermediate is then subjected to a nitration reaction. The 1-(4-nitrobenzoyl)piperazine is treated with concentrated nitric acid (70%) at a controlled temperature of 0 °C. The reaction mixture is stirred for a period before being carefully poured into ice water. The resulting precipitate is collected via filtration, washed, and dried to give the final product, 1-nitro-4-(4-nitrobenzoyl)piperazine. This two-step process allows for the selective synthesis of a disubstituted piperazine derivative with distinct functional groups at the 1 and 4 positions of the piperazine ring.

| Step | Reactants | Reagents/Solvent | Product |

| 1 | Piperazine hydrate, 4-Nitrobenzoyl chloride | Triethylamine, Dichloromethane | 1-(4-Nitrobenzoyl)piperazine |

| 2 | 1-(4-Nitrobenzoyl)piperazine | Concentrated Nitric Acid (70%) | 1-Nitro-4-(4-nitrobenzoyl)piperazine |

Advanced Analytical and Spectroscopic Characterization of 1 Nitropiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a primary tool for the unambiguous structural elucidation and investigation of dynamic processes in 1-Nitropiperazine.

The piperazine (B1678402) ring exists in a dynamic equilibrium between two chair conformations. This process, known as ring inversion, can be studied using temperature-dependent (dynamic) NMR spectroscopy. researchgate.netlibretexts.org For N-substituted piperazines, the rate of this inversion and the rotational barrier around the N-C bonds are influenced by the nature of the substituent. nih.gov

In nitro-substituted piperazine derivatives, a second conformational shape is often observed due to the restricted interconversion of the piperazine chair conformation. beilstein-journals.orgnih.govbeilstein-journals.org This is attributed to the electronic effects of the nitro group and its influence on the partial double bond character of the adjacent C-N bond. nih.govbeilstein-journals.org At room temperature, this restricted rotation and inversion can lead to the appearance of multiple distinct signals in the NMR spectrum for chemically equivalent protons, as they exist in different magnetic environments. nih.gov As the temperature is increased, the rate of exchange between conformers increases, causing these separate signals to broaden and eventually merge into a single averaged signal. beilstein-journals.org

The temperature at which two exchanging signals merge into a single broad peak in a dynamic NMR experiment is known as the coalescence temperature (Tc). montana.educolorado.edu This parameter is directly related to the rate of the dynamic process (kexc) and can be used to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the conformational change. nih.govcolorado.edu

For some N-substituted piperazine derivatives, including nitro compounds, two distinct coalescence points can be determined from the temperature-dependent ¹H NMR spectra. beilstein-journals.orgresearchgate.net These correspond to two different dynamic processes: the rotation around the partial double bond of the amide/nitroamine group and the chair-to-chair ring inversion of the piperazine moiety. beilstein-journals.orgresearchgate.net

Detailed dynamic NMR studies on the closely related compound 1-(4-nitrobenzoyl)piperazine (B1268174) have quantified these energy barriers. researchgate.net In dimethyl sulfoxide-d6 (DMSO-d6), two coalescence temperatures were observed at 323 K (50 °C) and 340 K (67 °C). researchgate.net These temperatures were used to calculate the activation energies for the two distinct conformational changes. researchgate.net

| Parameter | Coalescence Temperature (Tc,1) | Activation Energy (ΔG‡1) | Coalescence Temperature (Tc,2) | Activation Energy (ΔG‡2) |

|---|---|---|---|---|

| Value | 323 K | 66.7 kJ/mol | 340 K | 67.1 kJ/mol |

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure of this compound. The chemical shifts (δ) and coupling patterns of the signals provide a complete map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl3) shows characteristic signals for the protons on the piperazine ring. amazonaws.com The protons on the carbons adjacent to the NH group (CH2NH) appear as a multiplet around 3.00 ppm, while the protons on the carbons next to the nitro group (CH2NNO2) are shifted downfield to around 3.83 ppm. amazonaws.com A singlet corresponding to the amine proton (NH) is also observed. amazonaws.com

The ¹³C NMR spectrum provides information on the carbon skeleton. For comparison, the ¹³C NMR data for 1-(4-nitrobenzoyl)piperazine shows four distinct signals for the piperazine carbons, reflecting the different chemical environments caused by the substituent at room temperature. beilstein-journals.org

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| This compound | ¹H | CDCl3 | 1.61 (s, 1H) | NH | amazonaws.com |

| 3.00 (m, 4H) | CH2NH | ||||

| 3.83 (m, 4H) | CH2NNO2 | ||||

| 1-(4-nitrobenzoyl)piperazine | ¹³C | CDCl3 | 43.5 | Piperazine Carbons | beilstein-journals.org |

| 46.0 | |||||

| 46.6 | |||||

| 49.0 | |||||

| 124.0, 128.2, 142.2, 148.5, 163.1 | Aromatic & Carbonyl Carbons |

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are essential for the detection, identification, and quantification of this compound, particularly as a trace-level impurity.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing non-volatile compounds like this compound in complex matrices. mdpi.com This technique has been extensively developed for the determination of related nitrosamine (B1359907) impurities in pharmaceutical products. researchgate.netnih.gov

The method typically involves chromatographic separation on a reverse-phase column followed by detection using a tandem mass spectrometer. hsa.gov.sg Electrospray ionization (ESI) is a common ion source used, typically in the positive ion mode. fda.gov.tw For quantification, Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a resulting characteristic product ion is monitored. hsa.gov.sg This process provides a high degree of specificity and minimizes interferences from the sample matrix. researchgate.net The use of a stable isotope-labeled internal standard, such as 1-methyl-4-nitrosopiperazine-d4, can correct for variations during sample preparation and analysis, ensuring accurate quantification. hsa.gov.sg

| Parameter | Condition |

|---|---|

| Chromatography Column | Phenyl-Hexyl or equivalent |

| Mobile Phase | Gradient of aqueous ammonium (B1175870) formate (B1220265) buffer and methanol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | ~500 °C |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. unodc.org While less common for nitro-piperazines than LC-MS, it can provide valuable structural information.

For compounds that are difficult to ionize without fragmentation using standard electron ionization (EI), "soft" ionization techniques like Chemical Ionization (CI) are employed. umd.edu CI uses a reagent gas (e.g., methane) to protonate the analyte molecule, resulting in the formation of a protonated molecule, [M+H]+. umd.edunih.gov This ion is often referred to as a quasi-molecular ion and is crucial for determining the molecular weight of the analyte, as the molecular ion (M+•) may be weak or absent in the EI spectrum. nih.govmsterms.org

Analysis of this compound using Direct Analysis in Real Time (DART) mass spectrometry, another soft ionization method, showed a prominent quasi-molecular ion [M+H]+ at an m/z of 132. amazonaws.com The spectrum also revealed a significant fragment ion at m/z 85, corresponding to the loss of the nitro group ([M-46]). amazonaws.com Similarly, GC-CI-MS analysis of a related nitrosopiperazine derivative yielded a clear quasi-molecular ion at m/e 282, confirming its molecular weight. nih.gov

Electron Spray Ionization (ESI)

Electron Spray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry (MS) that facilitates the transfer of ions from a liquid solution into the gas phase. nih.govwikipedia.org This method is particularly valuable because it imparts minimal energy to the analyte, which typically prevents significant fragmentation and allows for the observation of the intact protonated molecule, denoted as [M+H]⁺. wikipedia.org

In the context of this compound, while ESI is a standard technique, detailed fragmentation studies often utilize similar soft ionization methods. Research using Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS), which also generates protonated molecules, reveals how protonated this compound behaves. Under typical instrumental conditions (an E/N ratio of 105 Td), protonated this compound undergoes significant fragmentation. researchgate.net The protonated molecule ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 132.077, but it only constitutes about 15% of the total ion signal. researchgate.net The dominant fragmentation pathways include the ejection of a nitro group (NO₂) and the loss of nitrous acid (HONO). researchgate.net

Detailed fragmentation data for protonated this compound is presented below.

Table 1: Fragmentation of Protonated this compound

| Fragment Ion (m/z) | Proposed Identity/Loss | Relative Intensity (%) | Reference |

|---|---|---|---|

| 132.077 | [M+H]⁺ (Protonated Molecule) | 15 | researchgate.net |

| 86.084 | NO₂ Ejection | 38 | researchgate.net |

| 85.076 | HONO Ejection | 30 | researchgate.net |

| 57.057 | C₃H₇N⁺ (Ring Fragment) | 4 | researchgate.net |

| 44.050 | C₂H₆N⁺ (Ring Fragment) | 13 | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. rdd.edu.iq For the analysis of nitramines like this compound, reversed-phase liquid chromatography (RPLC) is a commonly employed method. researchgate.net

Specific methodologies have been developed for the analysis of this compound. One such method utilizes an Agilent Zorbax 300-SCX column with an isocratic elution. amazonaws.com The mobile phase consists of a mixture of 10 mM ammonium formate buffer (pH adjusted to 3 with formic acid) and acetonitrile. amazonaws.com Using this approach, a method detection limit for this compound was estimated to be 1 µM in deionized water, though this limit can be higher in more complex matrices. amazonaws.com

The parameters for a representative HPLC method are detailed in the table below.

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Agilent Zorbax 300-SCX, 5 µm, 2.1 x 150mm | amazonaws.com |

| Mobile Phase | 80% 10 mM Ammonium Formate (pH 3 with Formic Acid) / 20% Acetonitrile | amazonaws.com |

| Elution Mode | Isocratic | amazonaws.com |

| Flow Rate | 0.2 mL/min | amazonaws.com |

| Detection Limit (in DI water) | ~1 µM | amazonaws.com |

X-ray Diffraction (XRD) for Rotational Conformation Verification

X-ray Diffraction (XRD) on single crystals is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a solid-state lattice. rsc.org It is instrumental in verifying molecular geometry and rotational conformations. beilstein-journals.orgresearchgate.net

While crystallographic data for this compound itself is not described in the reviewed literature, studies on closely related derivatives illustrate the power of the XRD technique for conformational analysis. For instance, the single-crystal XRD analysis of 1-(4-nitrobenzoyl)piperazine was performed to verify its rotational conformation. beilstein-journals.orgresearchgate.net The study revealed that this derivative crystallizes in a monoclinic system with the space group C2/c. beilstein-journals.orgresearchgate.net Such analyses provide definitive evidence of the conformational state of the piperazine ring and the orientation of its substituents in the solid phase.

The crystallographic data for this related piperazine derivative is summarized below.

Table 3: Crystallographic Data for 1-(4-nitrobenzoyl)piperazine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | beilstein-journals.orgresearchgate.net |

| Space Group | C2/c | beilstein-journals.orgresearchgate.net |

| a (Å) | 24.587(2) | beilstein-journals.orgresearchgate.net |

| b (Å) | 7.0726(6) | beilstein-journals.orgresearchgate.net |

| c (Å) | 14.171(1) | beilstein-journals.orgresearchgate.net |

| β (°) | 119.257(8) | beilstein-journals.orgresearchgate.net |

| Volume (ų) | 2149.9(4) | beilstein-journals.orgresearchgate.net |

Other Advanced Analytical Techniques (e.g., PTR-ToF-MS for atmospheric studies)

Beyond the core methods, other advanced techniques provide unique insights into the behavior of this compound. Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a powerful tool for the real-time, online monitoring of volatile organic compounds (VOCs) in the atmosphere at very low concentrations. wikipedia.orgionicon.com This technique is characterized by its high sensitivity, often reaching parts-per-trillion (pptv) levels, and a rapid response time of less than 100 milliseconds. ionicon.comfraunhofer.de

PTR-ToF-MS has been specifically employed to investigate the atmospheric fate of this compound, such as its OH-initiated photo-oxidation. researchgate.netresearchgate.net In these studies, the instrument's ability to monitor reactants and products in real-time allows for the elucidation of complex chemical processes occurring in the gas phase. researchgate.net The high mass resolution of the time-of-flight analyzer enables the precise identification of chemical formulas for the various ions detected. fraunhofer.de

Key technical specifications for a modern PTR-ToF-MS instrument are provided below.

Table 4: Typical Technical Specifications for a PTR-ToF-MS Instrument

| Parameter | Specification | Reference |

|---|---|---|

| Limit of Detection (LoD) | < 5 pptv | fraunhofer.de |

| Sensitivity | > 6000 cps/ppbv | fraunhofer.de |

| Mass Resolution | > 4000 m/Δm | fraunhofer.de |

| Response Time | < 100 ms | fraunhofer.de |

Computational and Theoretical Investigations of 1 Nitropiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-nitropiperazine. These methods provide a framework for analyzing its structure, reactivity, and energy landscape.

Density Functional Theory (DFT) Approaches (e.g., M06-2X/aug-cc-pVTZ)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The M06-2X functional, combined with the aug-cc-pVTZ basis set, is a specific DFT approach that has been effectively used to study this compound. acs.orgresearchgate.netnih.govnih.gov This method is particularly well-suited for calculations involving kinetics, thermochemistry, and non-covalent interactions. q-chem.comscielo.org.mx

Research utilizing the M06-2X/aug-cc-pVTZ level of theory has been instrumental in developing atmospheric photo-oxidation schemes for this compound. acs.orgresearchgate.netnih.govuio.no These calculations help to elucidate the complex reaction pathways that occur when this compound interacts with atmospheric oxidants like the hydroxyl radical (OH). nih.govresearchgate.net The M06-2X functional, which incorporates a significant percentage of Hartree-Fock exchange, offers high accuracy for main-group chemistry and is effective in modeling reaction barriers. q-chem.comnih.gov For instance, DFT calculations have been applied to study the structure and physicochemical properties of N-nitro derivatives of piperazine (B1678402), providing data on structural, electronic, and thermochemical characteristics. researchgate.net

Structural, Electronic, and Thermochemical Characteristics Analysis

Computational analysis provides detailed information on the structural, electronic, and thermochemical properties of this compound. researchgate.net Quantum-chemical studies have been conducted on N-nitro and N-nitroso derivatives of piperazine to analyze these characteristics. researchgate.net

Key findings from these studies include:

Structural Characteristics: Calculations reveal bond lengths and the pyramidality of the nitrogen atom within the piperazine ring. For nitropiperazines, the pyramidality of the ring nitrogen atom is a notable feature that depends on the molecule's structural variations. researchgate.net

Electronic Characteristics: The energy gap between the frontier molecular orbitals (HOMO and LUMO) is a significant electronic property that has been correlated with the strength of the N-N bond. researchgate.net

Thermochemical Characteristics: The enthalpies of formation in both the gas and solid phases have been calculated, providing insight into the compound's stability. researchgate.net A correlation has been established between the N-N bond strength and its length. researchgate.net

Master Equation Modeling of Pivotal Reaction Steps

To understand the kinetics of complex reactions under atmospheric conditions, master equation modeling is employed. This theoretical framework uses data from quantum chemical calculations to predict pressure- and temperature-dependent reaction rate coefficients. acs.orgresearchgate.netnih.gov

For this compound, master equation modeling has been used to analyze the pivotal steps in its atmospheric degradation. acs.orgresearchgate.netnih.gov This approach was part of a combined experimental and theoretical study on the OH-initiated degradation of piperazine, where this compound is a key product. acs.orgresearchgate.netnih.govnih.govuio.noresearchgate.net The modeling helps to build a validated chemical mechanism that can be implemented in larger atmospheric dispersion models. acs.orgresearchgate.netnih.gov

Prediction of Atmospheric Degradation Schemes and Product Distributions

Theoretical studies are crucial for predicting the atmospheric degradation pathways of this compound and the resulting product distributions. acs.orgresearchgate.net The primary atmospheric removal process for amines is their reaction with OH radicals. nih.gov

The photo-oxidation of this compound has been investigated in atmospheric simulation chambers, with theoretical calculations providing corroborating degradation schemes. acs.orgresearchgate.netnih.gov These studies show that the reaction of piperazine (the precursor to this compound) with OH radicals proceeds via both C-H and N-H abstraction. researchgate.netnih.govuio.noresearchgate.net This leads to the formation of various products, including this compound and 1-nitrosopiperazine (B26205) as minor products. researchgate.netuio.noresearchgate.net Further reactions of the resulting piperazinyl radical with atmospheric species like NO, NO₂, and O₂ determine the subsequent product distribution. researchgate.netnih.govnih.gov

Comparative Analysis of Thermochemical Stability in Homolytic Reactions

The thermochemical stability of this compound, particularly in homolytic reactions (reactions involving bond breaking to form two radicals), has been analyzed using DFT calculations. researchgate.net This analysis is important for understanding the compound's tendency to decompose and its potential as a high-energy material. researchgate.net

Studies have focused on the strength of the N-NO₂ bond. A comparative analysis of N-nitro and N-nitroso derivatives of piperazine found a correlation between the N-N bond strength and other molecular properties like bond length and the pyramidality of the nitrogen atom. researchgate.net The calculations indicated that N-nitroso derivatives are thermochemically more stable than their corresponding N-nitro counterparts in homolytic reactions. researchgate.net

Investigation of Energy Gaps and N-N Bond Strengths

Computational and theoretical investigations into the electronic structure of this compound have provided significant insights into its reactivity and stability. Key areas of focus include the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, as well as the strength of the nitrogen-nitrogen (N-N) bond.

Quantum-chemical studies have been instrumental in elucidating these properties. A notable study by Korolev et al. (2004) utilized semi-empirical methods, specifically the Modified Neglect of Diatomic Overlap (MNDO) and Parametric Method 3 (PM3), to calculate the electronic characteristics of this compound and related compounds. researchgate.net These calculations revealed a correlation between the strength of the N-N bond, the N-N bond length, the pyramidality of the nitrogen atom within the piperazine ring, and the magnitude of the energy gap between the frontier orbitals. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter in quantum chemistry, as it provides an indication of the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The calculated ionization potentials and frontier molecular orbital energies for this compound from the study by Korolev et al. are presented in the table below. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Method | Ionization Potential (eV) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| MNDO | 10.585 | -10.585 | -0.233 | 10.352 |

| PM3 | 9.854 | -9.854 | -0.012 | 9.842 |

Data sourced from Korolev et al. (2004). researchgate.net

The strength of the N-N bond is another crucial factor, particularly for understanding the thermal stability and potential applications of this compound, especially in the context of energetic materials. The same comprehensive study by Korolev et al. also investigated the relative strength of the N-N bond in a series of piperazine derivatives. researchgate.net In their analysis, N-Nitropiperazine was used as the reference compound against which the N-N bond strengths of other derivatives were compared. The study established that for both nitro and nitroso derivatives, the introduction of functional groups that involve the nitrogen atom of the piperazine ring in conjugation or non-valence orbital interactions leads to a lengthening and weakening of the N-N bond. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Environmental Chemistry and Atmospheric Fate of 1 Nitropiperazine

Atmospheric Transport and Dispersion Modeling

Once emitted into the atmosphere, the transport and dispersion of 1-nitropiperazine are governed by meteorological conditions and its chemical and physical properties. Atmospheric dispersion models are essential computational tools that simulate how airborne pollutants are transported, dispersed, and chemically transformed. wikipedia.orggassnova.no These models range in complexity from relatively simple Gaussian plume models to more sophisticated Lagrangian and Eulerian models like CALPUFF and the Community Multiscale Air Quality (CMAQ) model, which can account for complex terrain, variable wind fields, and chemical reactions. wikipedia.orggassnova.nomdpi.commdpi.com

The core of these models is a set of mathematical equations that predict pollutant concentrations downwind from a source. mdpi.com Key inputs for these models include:

Source characteristics: Emission rate and physical properties of the emitted substance.

Meteorological data: Wind speed and direction, atmospheric stability, and mixing height. mdpi.com

Chemical and physical properties: Chemical reaction rates, deposition velocities, and partitioning behavior.

For this compound, a significant step towards its inclusion in such models has been the development of a validated chemical mechanism detailing its atmospheric photo-oxidation pathways. acs.orgresearchgate.net This mechanism, derived from simulation chamber experiments and quantum chemistry calculations, can be implemented into dispersion models to provide more accurate predictions of its fate. acs.org While the mechanism exists, specific modeling studies predicting the long-range transport potential or deposition footprint of this compound using models like CALPUFF or AERMOD are not yet widely available in the reviewed literature. The application of such models would be crucial for assessing the potential exposure and environmental concentrations resulting from industrial emissions.

Aerosol Formation and Partitioning in Atmospheric Photo-oxidation

A critical aspect of the atmospheric fate of this compound is its propensity to partition into the aerosol phase. Secondary organic aerosols (SOAs) are formed in the atmosphere when the oxidation products of volatile organic compounds have low enough vapor pressures to condense onto existing particles or form new particles. wikipedia.orgnih.gov This process is highly dependent on the precursor compound and atmospheric conditions, such as the concentration of nitrogen oxides (NOx). mit.edu

Experimental studies have demonstrated that the photo-oxidation of this compound is accompanied by significant particle formation. acs.org In chamber experiments studying its degradation, a substantial portion of the initial this compound mass was observed to transfer from the gas phase to the aerosol phase.

| Parameter | Finding | Source(s) |

| Aerosol Partitioning | Approximately 50% of the initial this compound mass was transferred to particles during photo-oxidation experiments. | acs.org |

| Aerosol Composition | This compound and its further nitrated product, 1,4-dinitropiperazine (B13729250), have been identified in aerosol particles formed during the photo-oxidation of the parent compound, piperazine (B1678402). | acs.orgresearchgate.net |

| This table summarizes key findings on the aerosol formation potential of this compound. |

Degradation Pathways in Environmental Compartments (Air, Water, Soil)

The primary degradation pathway for this compound in the atmosphere is through photo-oxidation. This process is mainly initiated by reaction with hydroxyl (OH) radicals, which are abundant in the sunlit troposphere. acs.orgresearchgate.net

Studies conducted in atmospheric simulation chambers have shown that this compound is quite reactive towards OH radicals. acs.org The reaction proceeds via the abstraction of a hydrogen atom from the carbon-hydrogen (C-H) bonds within the molecule. The presence of the electron-withdrawing nitro (-NO2) group influences the molecule's reactivity compared to its parent compound, piperazine. acs.org While piperazine degradation can proceed through H-abstraction from either N-H or C-H bonds, this compound's degradation is dictated by the reactivity of its C-H bonds. acs.orgresearchgate.net The atmospheric lifetime of amines and their derivatives against OH radical oxidation is typically on the order of hours. researchgate.net

Information on the microbial and chemical degradation of this compound in water and soil is limited in the current scientific literature. For the parent compound piperazine, studies have indicated that oxidative degradation is a key process and that degradation is negligible in the absence of oxygen, suggesting that anaerobic degradation may be slow. hw.ac.uk

The environmental fate in soil and water would be influenced by its chemical stability and susceptibility to microbial action. The presence of the piperazine ring, a structure not common in natural compounds, may render it recalcitrant to biodegradation by common soil and water microorganisms. However, specific microbial consortia capable of degrading similar cyclic amines may exist. Further research is required to determine the specific degradation pathways, reaction kinetics, and potential metabolites of this compound in aqueous and terrestrial environments.

The potential for this compound to volatilize from water or leach through soil is determined by its physical and chemical properties, namely its Henry's Law constant and soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Volatilization: The Henry's Law constant (H) describes the partitioning of a chemical between air and water at equilibrium. A higher H value indicates a greater tendency to volatilize from water. Experimental data for the Henry's Law constant of this compound are not readily available. For the related compound N-nitrosopiperazine, a low vapor pressure of 0.01 mmHg has been reported, suggesting low volatility. nih.gov Without an experimental H value, the volatilization potential of this compound remains unquantified.

Leaching: The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment organic matter. ucanr.educhemsafetypro.com A low Koc value indicates weak adsorption and high mobility in soil, creating a potential for leaching into groundwater. chemsafetypro.com Conversely, a high Koc value signifies strong adsorption and low mobility. ucanr.edu Similar to the Henry's Law constant, an experimentally determined Koc value for this compound is not available in the reviewed literature. Estimations can be made using computational models based on molecular structure, but these require experimental validation. dss.go.thresearchgate.net

| Property | Value | Implication | Source(s) |

| Vapor Pressure | Not available (0.01 mmHg for related N-nitrosopiperazine) | Low volatility is suggested but unconfirmed. | nih.gov |

| Henry's Law Constant | Not available | Volatilization potential from water is unknown. | |

| Soil Adsorption Coefficient (Koc) | Not available | Leaching potential in soil is unknown. | |

| This table summarizes the availability of key physical-chemical properties for this compound needed to assess its environmental mobility. |

Presence and Analysis in Environmental Samples (e.g., Washwaters from CO2 Capture)

The use of piperazine (PZ) as a highly efficient solvent in post-combustion CO2 capture has raised interest in the formation of degradation products, including this compound. researchgate.netmdpi.comwhiterose.ac.uk These compounds may be present in the solvent itself and in associated wastewater streams.

The detection and quantification of this compound and related compounds in complex matrices like industrial wastewater require sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. scholaris.cafda.gov.twrsc.org Methods have been successfully developed for the trace-level quantification of the related compound N-nitrosopiperazine in treated wastewater, achieving method limits of quantification (MLOQ) as low as 0.25 µg/L. scholaris.ca

While specific studies focusing on the concentration of this compound in CO2 capture washwaters are scarce, its presence is anticipated. In one analysis of a washwater sample from a CO2 capture facility, the concentration of the related compound 1-nitrosopiperazine (B26205) was found to be 65 µM. amazonaws.com The same study noted that this compound was synthesized for use as an analytical standard, highlighting its relevance as a target analyte in these systems. amazonaws.com Gas chromatography-mass spectrometry (GC-MS) is another technique suitable for the analysis of piperazine derivatives. unodc.org The development and application of these validated analytical methods are crucial for monitoring the presence of this compound in industrial effluents and understanding its potential release into the environment.

Toxicological Research and Health Implications of 1 Nitropiperazine

Mutagenicity Assessments (e.g., in Salmonella typhimurium and Chinese hamster ovary (CHO) cells)

Mutagenicity assays are a critical first step in evaluating the genotoxic potential of a chemical, which is its ability to damage genetic material. Standard in vitro tests, such as the Salmonella typhimurium (Ames) test and assays using mammalian cell lines like Chinese hamster ovary (CHO) cells, are employed for this purpose.

Research conducted to evaluate the toxicological properties of various nitrosamines and nitramines associated with industrial processes has provided specific data on 1-nitropiperazine. bohrium.comnih.gov In a comprehensive comparative study, this compound was assessed for its mutagenic potential in Salmonella typhimurium and for acute genotoxicity in Chinese hamster ovary (CHO) cells. nih.gov The results from these assays were definitive: This compound was found to be non-mutagenic in both the bacterial reverse mutation assay with S. typhimurium and the mammalian cell-based genotoxicity assay with CHO cells. bohrium.comnih.govresearchgate.net This lack of mutagenic activity was observed both with and without the presence of a metabolic activation system (S9 hepatic microsomal fraction), which is used to simulate the metabolic processes that can convert a non-mutagenic compound into a mutagenic one in the body. bohrium.comnih.gov

Comparative Toxicology with Other Nitrosamines and Nitramines

The toxicological profile of this compound is best understood when compared to its chemical relatives, namely nitrosamines and other nitramines. These compounds are often studied together due to their potential co-formation in certain industrial applications, such as amine-based carbon capture. nih.gov

Studies have consistently shown that N-nitrosamines are, as a class, significantly more potent mutagens than their corresponding N-nitramine analogues. nih.govresearchgate.net One major comparative study found that N-nitrosamines were, on average, approximately 15-fold more mutagenic than the N-nitramines tested. nih.govresearchgate.net

In these comparative assessments, while this compound showed no mutagenic activity, its nitrosamine (B1359907) counterpart, 1-nitrosopiperazine (B26205), also tested negative for mutagenicity in the same study. nih.gov However, other related compounds, such as 1,4-dinitrosopiperazine (B30178) and 1,4-dinitropiperazine (B13729250), were found to be mutagenic, though with lower potency compared to highly potent mutagens like N-nitrosodimethylamine (NDMA). nih.gov The Salmonella assay proved to be far more sensitive in detecting mutagenicity for these compounds compared to the CHO cell assay. nih.gov

Table 1: Comparative Mutagenicity of Selected Nitrosamines and Nitramines (Based on data from Wagner et al., 2014)

Carcinogenicity Studies and Potency Evaluation

While mutagenicity data are informative, long-term animal carcinogenicity studies are the standard for determining if a substance can cause cancer. Based on available scientific literature, there are no specific, long-term carcinogenicity bioassays reported for this compound.

Implications for Human Health and Environmental Risk Assessment Frameworks

The toxicological data for this compound have significant implications for human health and environmental risk assessment. The formation of nitramines and nitrosamines is a concern in industrial settings that use amines, such as in post-combustion CO2 capture processes. bohrium.comnih.gov The potential for these byproducts to contaminate airsheds and drinking water supplies necessitates a thorough understanding of their toxicity to set appropriate regulatory emission limits. nih.gov

The finding that this compound is not mutagenic in standard test systems is a crucial piece of information for risk assessment. nih.govresearchgate.net Genotoxicity is a key hazard endpoint that often triggers stringent regulatory control. nih.gov A negative result in well-conducted mutagenicity assays, as is the case for this compound, suggests a lower priority for concern compared to genotoxic compounds.

Environmental risk assessment frameworks use a risk-based approach that considers both hazard and exposure metrics. nih.gov While this compound may be formed, its apparent lack of genotoxic activity lowers its hazard profile. Nevertheless, risk assessment also considers the potential for degradation or transformation into other compounds. While nitramines are generally more stable than nitrosamines, it has been noted that they may degrade to form nitrosamines under certain conditions. researchgate.net Therefore, a comprehensive risk assessment must consider the entire lifecycle of the compound in the environment. The absence of comprehensive carcinogenicity data means that for regulatory purposes, a conservative approach, potentially using data from structurally similar compounds, might be adopted until more definitive data become available.

Table 2: Compound Names Mentioned in this Article

Applications and Advanced Materials Research Involving 1 Nitropiperazine and Its Derivatives

Role as an Intermediate in Organic Synthesis

Nitro compounds like 1-nitropiperazine are valuable intermediates in organic chemistry. frontiersin.org The nitro group is highly versatile, participating in a wide range of bond-forming reactions and being readily transformable into other functional groups, which makes these compounds ideal building blocks for complex molecules. frontiersin.org

This compound and its related derivatives are foundational in the synthesis of various pharmaceutically relevant substances. frontiersin.org The reduction of N-nitro or N-nitroso piperazines can yield piperazine (B1678402) derivatives that are crucial for creating active pharmaceutical ingredients (APIs). benchchem.comnih.gov This reactivity makes the nitropiperazine scaffold a key component in medicinal chemistry for the synthesis of bioactive amines and their derivatives, which are in high demand by the pharmaceutical industry. frontiersin.org The incorporation of the piperazine moiety is often a strategic choice in drug design to enhance pharmacokinetic profiles. benchchem.com

This compound serves as a precursor to key intermediates used in the synthesis of numerous well-established drugs. google.com For instance, intermediates such as 1-methylpiperazine (B117243) and 1-amino-4-methylpiperazine, which can be derived from this compound, are essential for manufacturing a range of modern pharmaceuticals. google.com

1-Amino-4-methylpiperazine is a critical intermediate for the antibiotic Rifampicin, which is used to treat bacterial infections like tuberculosis. nih.govdergipark.org.tr During the synthesis of 1-amino-4-methylpiperazine, related intermediates like 1-methyl-4-nitrosopiperazine (B99963) (MNP) are reduced. nih.gov This MNP can also be an impurity originating from the manufacturing process. nih.govresearchgate.netresearchgate.net

Similarly, 1-methylpiperazine is a widely used intermediate in the synthesis of various APIs. chemicalbook.comcymitquimica.comatamanchemicals.com It is integral to the production of fluoroquinolone antibiotics such as Pefloxacin. echemi.comgoogle.comgoogle.com The synthesis of Pefloxacin can involve the reaction of an intermediate with N-methylpiperazine. echemi.comresearchgate.net Furthermore, 1-methylpiperazine is a building block for antipsychotic drugs like Azaleptin (Clozapine) and Triftazine (Trifluoperazine). google.comchemicalbook.comatamanchemicals.com

The following table summarizes the role of piperazine-based intermediates in the synthesis of several drugs.

| Drug | Intermediate | Therapeutic Class |

| Rifampicin | 1-Amino-4-methylpiperazine | Antibiotic nih.govdergipark.org.tr |

| Pefloxacin | 1-Methylpiperazine | Antibiotic echemi.comgoogle.comgoogle.com |

| Azaleptin (Clozapine) | 1-Methylpiperazine | Antipsychotic google.comchemicalbook.comgoogle.com |

| Triftazine (Trifluoperazine) | 1-Methylpiperazine | Antipsychotic chemicalbook.comatamanchemicals.com |

Functionalized Piperazine Derivatives for Bioorthogonal Labeling

N,N'-unsymmetrically functionalized piperazines, developed from precursors like nitropiperazines, serve as innovative building blocks for specific and bioorthogonal labeling of biologically active compounds. beilstein-journals.orgbeilstein-journals.org In these structures, one nitrogen atom can be linked to a label (like a radionuclide), while the other is functionalized for bioorthogonal ligation to a biomolecule. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

There is significant interest in developing ¹⁸F-labeled building blocks for positron emission tomography (PET) imaging. science.gov Novel, functionalized piperazine derivatives have been synthesized for this purpose, with nitropiperazine compounds serving as key precursors. beilstein-journals.orgresearchgate.net Specifically, 1-(4-nitrobenzoyl)piperazine (B1268174) has been used as a starting material. beilstein-journals.orgresearchgate.netnih.gov This nitro-precursor is then reacted with [¹⁸F]F⁻ to produce the corresponding ¹⁸F-labeled piperazine derivative. beilstein-journals.orgresearchgate.netnih.gov This method allows for the creation of bioorthogonal ¹⁸F-building blocks that can be used for radiolabeling under mild conditions. nih.gov The synthesis of these ¹⁸F-labeled building blocks has been successfully achieved using an SNAr (nucleophilic aromatic substitution) approach on the nitro-precursor. beilstein-journals.org

The functionalized piperazine building blocks derived from nitropiperazine precursors are designed for use in robust and efficient conjugation reactions. beilstein-journals.orgbeilstein-journals.org To demonstrate their applicability, these compounds have been successfully used in two major bioorthogonal ligation strategies: the Huisgen 1,3-dipolar cycloaddition (click reaction) and the traceless Staudinger ligation. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

For the Huisgen click reaction, piperazine precursors are functionalized with an alkyne group, allowing them to react with azide-functionalized biomolecules. beilstein-journals.orgbeilstein-journals.org For the Staudinger ligation, the piperazine building block is functionalized with an azide (B81097) group. beilstein-journals.orgbeilstein-journals.org The traceless variant of the Staudinger ligation is particularly advantageous as it forms a native amide bond without leaving any residual atoms from the reagent, which is critical for the synthesis of proteins and other biomolecules. nih.govwikipedia.org Research has demonstrated the successful conjugation of these piperazine building blocks to a pharmacologically active peptide using the Huisgen-click reaction and to a small molecule via the traceless Staudinger ligation. beilstein-journals.orgbeilstein-journals.org

The table below outlines these conjugation strategies using functionalized piperazine derivatives.

| Conjugation Strategy | Functional Group on Piperazine | Reacts With | Key Feature |

| Huisgen Click Reaction | Alkyne | Azide-functionalized biomolecule | Copper(I)-catalyzed, efficient and specific ligation. beilstein-journals.orgbeilstein-journals.org |

| Traceless Staudinger Ligation | Azide | Phosphine-functionalized biomolecule | Forms a native amide bond, leaving no residual atoms. beilstein-journals.orgnih.gov |

Potential in High-Energy Materials and Gas-Generating Compositions

N-nitropiperazines and their derivatives are compounds of interest in the field of high-energy density materials (HEDMs). researchgate.net Nitramines (N-nitro compounds) are central components in many high-energy compositions, including explosives, propellants, and rocket fuels. researchgate.netacs.org The piperazine ring is a structure that is widely used as a base for designing such substances. researchgate.net

Quantum-chemical studies have been conducted to analyze the structure and thermochemical properties of N-nitro derivatives of piperazine. researchgate.net These studies investigate characteristics like the enthalpies of formation and the strength of the N–N bond, which are critical for predicting the stability and energetic performance of these materials. researchgate.net The nitrogen in the nitro group exists in a high-energy state, and its conversion to inert N₂ gas during an explosion releases a significant amount of energy. researchgate.netrsc.org

Specific examples, such as this compound-2,3-co(1',3'-dinitroimidazolidinone-2')-5,6-nafurazan, have been noted in the literature on modern explosives. researchgate.netrsc.org Furthermore, polynitrogen annelated derivatives of N-nitropiperazines have been proposed as components for energetic compositions. researchgate.net Theoretical analysis of these compounds' structure and properties is a crucial step that precedes their synthesis and testing. researchgate.net

Development of Analytical Standards for Environmental Monitoring

The emergence of nitramines, including this compound, as potential environmental contaminants has necessitated the development of reliable analytical standards for their monitoring in various environmental matrices. rsc.orggassnova.no These standards are crucial for the accurate quantification and assessment of the environmental fate and transport of such compounds, which can be formed from industrial processes like post-combustion CO2 capture. rsc.orguio.no The challenges in analyzing nitramines in environmental samples, such as their presence at very low concentrations (ng L⁻¹ levels), their polar and hydrophilic nature, and a general lack of commercially available standards, underscore the importance of developing well-characterized reference materials. rsc.orgamazonaws.com

Research efforts have included the synthesis of this compound to serve as a reference material in analytical studies. For instance, this compound has been synthesized for studies investigating its formation from the atmospheric photo-oxidation of piperazine. uio.noresearchgate.net In one study, the purity of the synthesized this compound was verified by ¹H-NMR, ensuring it was free from significant levels of byproducts or contaminants. amazonaws.com

The availability of a pure standard is the first step in developing and validating analytical methods. For the analysis of nitramines, including this compound, various techniques have been employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. In one instance, HPLC-UV was used to estimate the method detection limits for this compound in deionized water, which were found to be approximately 1 µM. amazonaws.com

More advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used for the analysis of related nitrosamines and are applicable to nitramines, offering high sensitivity and selectivity. mdpi.com The development of analytical methods often involves a sample preparation step, such as solid-phase extraction (SPE), to preconcentrate the analytes and remove matrix interferences, which is particularly important for complex environmental samples. rsc.orgmdpi.com

The table below summarizes analytical methodologies relevant to the analysis of this compound and other nitramines, highlighting the techniques that would be validated using a this compound analytical standard.

| Analytical Method | Detector | Sample Matrix | Extraction Method | Reported Detection/Quantification Limits | Reference |

|---|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV | Deionized Water | Not specified | ~1 µM (for this compound) | amazonaws.com |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Water, Soil | Solid-Phase Extraction (SPE) | Low levels (not specified) | accustandard.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Medicinal Products | Salting-out Liquid-Liquid Extraction (SALLE), Liquid-Liquid Extraction (LLE) | LOD: 0.51 ng/mL, LOQ: 1.54 ng/mL (for MNP) | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | UV | Water | Solid-Phase Extraction (SPE) | <1 mg/L | epa.gov |

The establishment of certified reference materials for this compound is a critical step for ensuring the quality and comparability of environmental monitoring data. Standardized methods, such as those outlined by the U.S. Environmental Protection Agency (EPA) for other nitroaromatics and nitramines (e.g., EPA Method 8330B), provide a framework for the validation and routine use of such standards. epa.govunitedchem.com These methods typically specify the use of calibration standards, surrogate standards for monitoring extraction efficiency, and matrix spikes to assess method performance in different environmental matrices. epa.govusgs.govepa.gov

The development of analytical standards for this compound would involve:

Synthesis and Purification: Production of high-purity this compound.

Characterization: Thorough chemical characterization to confirm its identity and purity using techniques like NMR, MS, and elemental analysis. amazonaws.combeilstein-journals.org

Stability Studies: Assessment of the compound's stability under various storage conditions to establish a shelf-life for the standard.

Inter-laboratory Comparison: Validation of the standard through round-robin testing involving multiple laboratories to ensure its accuracy and reliability.

The availability of such a standard would facilitate more widespread and reliable monitoring of this compound in the environment, contributing to a better understanding of its prevalence and potential risks.

Future Research Directions and Emerging Topics for 1 Nitropiperazine Studies

Development of Novel Synthesis Routes with Improved Efficiency and Selectivity

The development of new and improved methods for synthesizing 1-Nitropiperazine is a cornerstone of future research. Traditional methods for the nitration of secondary amines often involve harsh conditions and can lead to a mixture of products, including N-nitrosamines. cdnsciencepub.comrsc.org Modern synthetic chemistry is moving towards greener and more efficient processes. researchgate.net Future research will likely focus on catalytic systems that can achieve high selectivity for N-nitration over C-nitration or the formation of dinitro species.

The exploration of novel nitrating agents is another promising avenue. While classic reagents like nitric acid and acetic anhydride (B1165640) are effective, they present challenges in terms of handling and waste disposal. cdnsciencepub.com The development of solid-supported reagents or the use of milder nitrating agents under solvent-free conditions could offer more environmentally benign and efficient synthetic pathways. researchgate.netrsc.org Furthermore, biocatalytic strategies, which employ enzymes to carry out specific chemical transformations, represent a frontier in green chemistry that could be applied to the synthesis of this compound. acs.org

Table 1: Comparison of Potential Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Catalytic Nitration | High selectivity, milder reaction conditions, potential for catalyst recycling. cdnsciencepub.com | Catalyst development and optimization, potential for catalyst deactivation. |

| Green Nitrating Agents | Reduced environmental impact, improved safety profile, easier work-up procedures. researchgate.net | Reagent cost and availability, optimization of reaction conditions. |

| Biocatalysis | High chemo-, regio-, and enantioselectivity; environmentally friendly. acs.orgnih.gov | Enzyme discovery and engineering, limited substrate scope, reaction kinetics. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety for hazardous reactions, potential for scalability. | Initial setup cost, potential for clogging with solid byproducts. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics and mechanism is essential. Advanced spectroscopic techniques that allow for in situ monitoring are invaluable for this purpose. organic-chemistry.orgclairet.co.uk Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products without the need for sample extraction. clairet.co.ukresearchgate.netnih.govyoutube.com

For the nitration of piperazine (B1678402), FT-IR spectroscopy can be used to track the disappearance of the N-H stretching vibration of the starting material and the appearance of the characteristic N-N and N=O stretching vibrations of the this compound product. mdpi.comnih.gov Raman spectroscopy, which is particularly sensitive to non-polar bonds, can be a complementary technique, especially for monitoring changes in the piperazine ring structure. nih.govenamine.net The ability to monitor these changes in real-time allows for precise control over reaction conditions to maximize yield and minimize the formation of impurities. researchgate.net

Table 2: Application of In Situ Spectroscopic Techniques for this compound Synthesis

| Spectroscopic Technique | Information Provided | Potential for this compound Synthesis Monitoring |

| FT-IR Spectroscopy | Changes in functional groups, concentration of reactants and products. clairet.co.ukyoutube.com | Monitoring the conversion of the secondary amine to the N-nitro group. mdpi.com |

| Raman Spectroscopy | Information on molecular vibrations, particularly of non-polar bonds and skeletal structures. nih.gov | Tracking changes in the piperazine ring conformation and the formation of the nitro group. researchgate.netenamine.net |

| UV-Vis Spectroscopy | Monitoring of chromophoric species. | Potentially useful if colored intermediates or products are formed during the reaction. clairet.co.uk |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information of molecules in solution. | Less common for real-time monitoring due to longer acquisition times, but can be used for reaction profiling. |

Refined Computational Models for Predicting Complex Environmental Interactions

Understanding the environmental fate and potential toxicity of this compound is crucial for its safe handling and application. Refined computational models offer a powerful tool for predicting these complex interactions without extensive and costly experimental studies. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the biological activity and toxicity of this compound based on its molecular structure. nih.gov

For instance, models developed for other nitroaromatic compounds and nitrogen heterocycles can serve as a starting point. mdpi.comuu.nl These models often use molecular descriptors such as hydrophobicity, electronic properties, and steric factors to predict endpoints like biodegradability, soil sorption, and aquatic toxicity. uu.nl Future research should focus on developing and validating specific models for this compound and its potential degradation products to accurately assess its environmental risk profile. researchgate.net

Comprehensive Multi-Omics Approaches in Toxicological Assessments

To gain a holistic understanding of the potential toxicological effects of this compound, comprehensive multi-omics approaches are becoming increasingly important. mdpi.com These approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of the biological response to a chemical exposure. biorxiv.orgdiva-portal.org

While specific toxicogenomic studies on this compound are not yet available, research on related compounds like N-nitroso compounds and other piperazine derivatives provides a framework for future investigations. maastrichtuniversity.nlnih.govdiva-portal.orgtonylutz.net For example, transcriptomic analysis can identify genes and cellular pathways that are altered upon exposure to this compound, while metabolomics can reveal changes in the metabolic profile of an organism. nih.govfrontiersin.org This integrated approach can help to identify potential mechanisms of toxicity and biomarkers of exposure. mdpi.com A study on piperazine designer drugs has already demonstrated the utility of gene array studies in identifying hepatotoxicity pathways. mdpi.com

Table 3: Potential Multi-Omics Approaches for Toxicological Assessment of this compound

| Omics Approach | Biological Information | Potential Application for this compound |

| Genomics | DNA sequence variations, genetic susceptibility. | Identifying genetic predispositions to this compound toxicity. |

| Transcriptomics | Gene expression changes in response to exposure. maastrichtuniversity.nl | Elucidating cellular pathways affected by this compound. nih.gov |

| Proteomics | Changes in protein expression and post-translational modifications. | Identifying protein targets and biomarkers of this compound exposure. |

| Metabolomics | Alterations in the metabolic profile. frontiersin.org | Understanding the metabolic fate of this compound and its impact on cellular metabolism. |

Exploration of New Applications in Materials Science and Medicinal Chemistry

The unique structural features of this compound, combining a heterocyclic ring with an energetic nitro group, open up possibilities for its application in both materials science and medicinal chemistry.

In materials science, nitrogen-rich heterocyclic compounds are of great interest for the development of high-energy density materials (HEDMs). mdpi.comnih.gov The presence of the nitro group can significantly improve the oxygen balance and detonation performance of energetic materials. mdpi.com Research into nitrated pyrazoles and other fused heterocyclic systems has shown promising results in creating energetic compounds with good thermal stability and performance. nih.govresearchgate.netnih.gov Future studies could explore the synthesis of energetic polymers or cocrystals based on the this compound scaffold. acs.org

In medicinal chemistry, the piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. nih.govacs.orgdrugbank.com The introduction of a nitro group could modulate the biological activity of piperazine-containing molecules. The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in drug design. enamine.netnih.govcambridgemedchemconsulting.comenamine.netnih.gov Investigating this compound as a bioisostere for other functional groups in known drug molecules could lead to the discovery of new therapeutic agents. nih.gov For instance, piperazine derivatives have been investigated for their effects on the pharmacokinetics of other drugs. mdpi.com Furthermore, the synthesis of novel derivatives by functionalizing the second nitrogen atom of this compound could generate libraries of compounds for screening against various biological targets. nih.gov

Q & A

Q. What are the recommended synthetic routes for nitro-substituted piperazine derivatives like 1-Nitropiperazine?

Nitration of piperazine derivatives typically involves electrophilic aromatic substitution. For example, introducing a nitro group to a phenylpiperazine precursor requires careful control of reaction conditions (e.g., nitric acid concentration, temperature) to avoid over-nitration or ring oxidation. Protecting the piperazine nitrogen with groups like benzyl (e.g., 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine in ) can improve regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. What safety protocols are critical when handling nitro-piperazines in the lab?

Nitro-piperazines may pose toxicity or reactivity risks. Key precautions include:

- PPE : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, especially during synthesis or high-temperature processes .

- Waste disposal : Segregate nitro-containing waste and collaborate with certified disposal agencies to prevent environmental contamination .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

- NMR spectroscopy : Confirms molecular structure and substituent positions (e.g., aromatic protons in nitrophenyl groups) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for C18H18F3N3O2 at m/z 365.3 in ) .

- HPLC : Assesses purity (>95% for research-grade compounds) and monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of nitro-piperazines?

Discrepancies often arise from impurities or polymorphic forms. Methodological steps include:

- Reproducibility checks : Replicate synthesis and purification under controlled conditions (e.g., solvent, cooling rate for crystallization) .

- Advanced characterization : Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to detect decomposition .

- Cross-reference databases : Compare data with PubChem or NIST entries for consensus values .

Q. What strategies improve regioselectivity in nitrating piperazine derivatives?

- Directing groups : Electron-donating substituents (e.g., methoxy in 1-(4-Methoxyphenyl)piperazine) guide nitro groups to para positions .

- Catalysis : Lewis acids like FeCl3 can enhance nitration efficiency in aromatic systems .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., PubChem’s computed SMILES and InChIKey for stability assessment) .

Q. How do steric and electronic factors influence the stability of nitro-piperazines under storage?

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl in ) reduce degradation by shielding reactive sites.

- Electron-withdrawing effects : Nitro groups increase susceptibility to hydrolysis; store compounds in anhydrous conditions at -20°C .

- Light sensitivity : Amber glass vials prevent photodegradation, as noted for 1-(1-o-Tolylcyclopropyl)piperazine .

Methodological Considerations

Q. What experimental designs mitigate byproduct formation during nitro-piperazine synthesis?

- Stepwise reactions : Isolate intermediates (e.g., benzyl-protected piperazine) before nitration to minimize side reactions .

- In-situ monitoring : Use FTIR or HPLC to detect byproducts early and adjust reaction parameters .